

Flumiclorac-Pentyl Ester: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Flumiclorac*

Cat. No.: *B1265798*

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Introduction

Flumiclorac-pentyl ester is a post-emergence herbicide valued for its efficacy against a range of problematic broadleaf weeds in various agricultural settings.^{[1][2][3]} Belonging to the N-phenylphthalimide derivative class of herbicides, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants.^{[1][4][5][6]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and relevant experimental methodologies associated with **Flumiclorac**-pentyl ester.

Chemical Structure and Identification

Flumiclorac-pentyl ester is a synthetic organic compound with a well-defined chemical structure.^{[1][7]}

- IUPAC Name: pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluororophenoxy]acetate^[1]
- CAS Name: pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate^[1]
- CAS Registry Number: 87546-18-7^{[1][7]}

- Molecular Formula: C₂₁H₂₃ClFNO₅[\[3\]](#)[\[8\]](#)
- SMILES: CCCCCOC(=O)COc1cc(c(cc1Cl)F)N2C(=O)C3=C(CCCC3)C2=O[\[3\]](#)

Physicochemical Properties

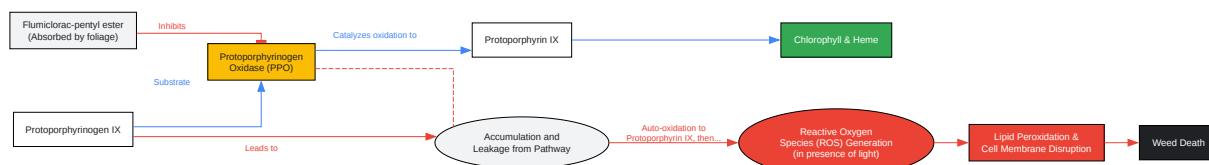
The physical and chemical properties of **Flumiclorac**-pentyl ester are crucial for understanding its environmental fate and behavior. A summary of these properties is presented in the table below.

Property	Value	Unit	Reference(s)
Molecular Weight	423.86	g/mol	[1] [3]
Monoisotopic Mass	423.125	g/mol	[7]
Physical State	White powder solid	[7]	
Melting Point	90 - 91	°C	[8]
Boiling Point	558.0 ± 50.0 (Predicted)	°C	[8]
Water Solubility	0.000189 (at 25°C)	mg/mL	[7]
LogP (Octanol/Water Partition Coefficient)	4.99	[7]	
Vapor Pressure	1.74E-12 (at 25°C)	mmHg	[9]
Density	1.34 (d ₂₀ 1.3316)	g/cm ³	[8] [9]

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl ester exerts its herbicidal effects through the potent inhibition of protoporphyrinogen oxidase (PPO), the penultimate enzyme in the biosynthesis of both chlorophylls and hemes.[\[1\]](#)[\[4\]](#)[\[10\]](#)

- Absorption and Translocation: The herbicide is absorbed by the foliage and exhibits fast contact action.[1][2]
- Enzyme Inhibition: Inside the plant cells, **Flumiclorac**-pentyl ester inhibits PPO.
- Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the PPO substrate, protoporphyrinogen IX.
- Oxidation and Photosensitization: Protoporphyrinogen IX leaks from its normal pathway and is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.
- Cellular Damage: In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid peroxidation of membrane lipids. This leads to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death, manifesting as necrosis and desiccation of the plant tissue.[5][6]



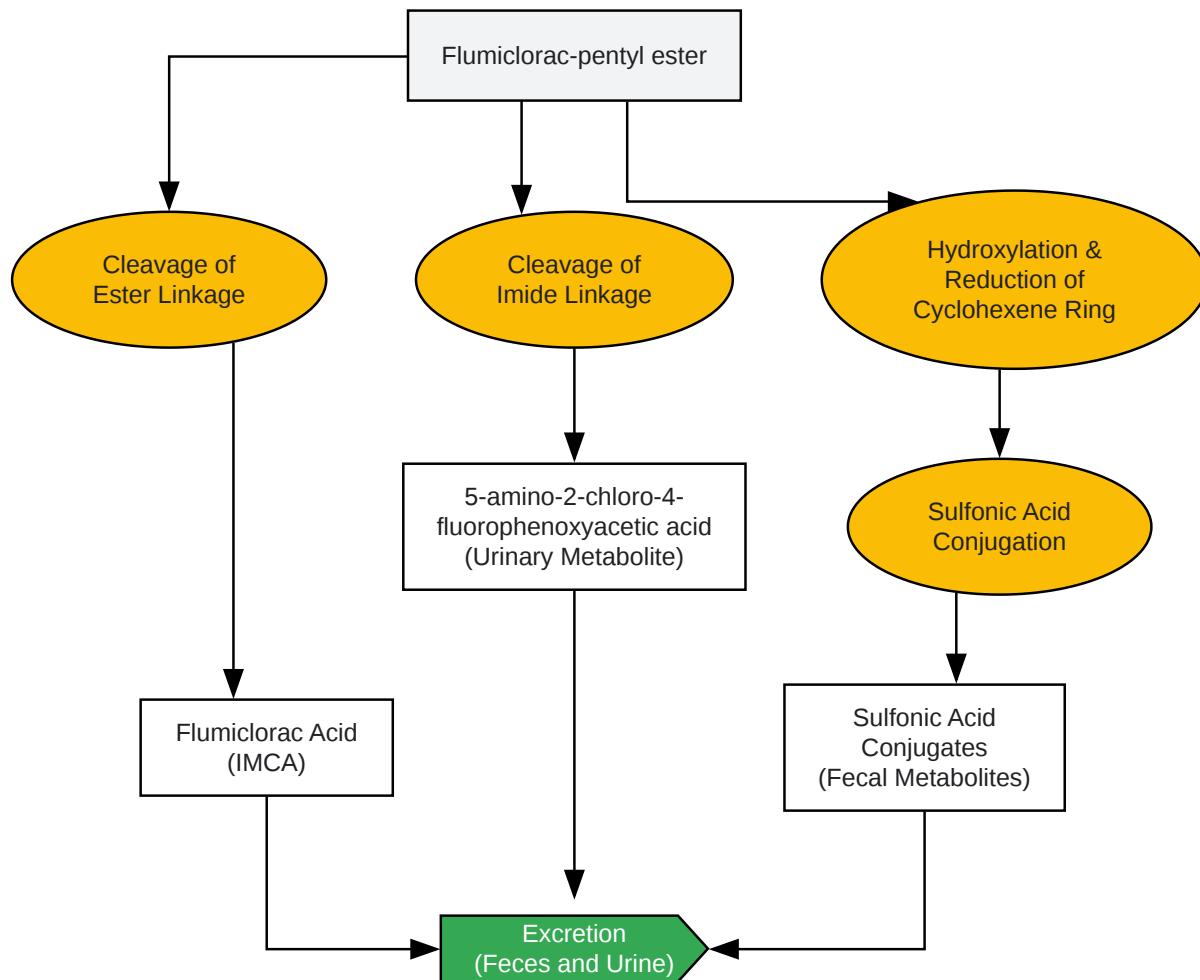
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Figure 1: Mode of action of **Flumiclorac**-pentyl ester.

Metabolic Pathways

In rats, **Flumiclorac**-pentyl ester is rapidly and extensively metabolized, with over 90% of the administered dose excreted in feces and urine within 48 hours. The metabolic reactions include cleavage of the ester linkage, cleavage of the imide linkage, hydroxylation and reduction of the cyclohexene ring, and conjugation with sulfonic acid.[8]

In plants, metabolism is a key factor in selectivity. Tolerant species like soybeans can detoxify the herbicide more rapidly than susceptible weeds. This detoxification involves processes that reduce the amount of active herbicide reaching the target site.[11]



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Figure 2: Metabolic pathways of **Flumiclorac**-pentyl ester in rats.

Experimental Protocols

Synthesis of Flumiclorac-pentyl ester (General Overview)

The commercial synthesis of **Flumiclorac**-pentyl ester is a multi-step process. While specific proprietary details are not publicly available, the general synthetic route is understood to

involve the following key transformations[1]:

- Formation of the Hexahydrophthalic Anhydride Core: This is achieved through a Diels-Alder cycloaddition of maleic anhydride and cis-1,3-butadiene under high pressure.
- Imide Formation: The resulting anhydride undergoes ring-opening to the diacid, followed by condensation with an appropriate amine to form the N-substituted hexahydrophthalimide.
- Coupling Reaction: The imide is coupled via nucleophilic substitution to a substituted phenyl acetate derivative.
- Final Functional Group Manipulations: This may involve reduction of a nitro group to an amine, followed by intramolecular cyclization to form the final cyclic imide structure linked to the phenoxyacetate moiety.[1]

Analytical Method for Determination in Soil by LC-MS/MS

This protocol provides a method for the quantitative determination of **Flumiclorac**-pentyl ester and its acid metabolite (IMCA) in soil.[2]

1. Principle: Residues are extracted from soil using an acetone and hydrochloric acid solution. The extract is then partitioned into dichloromethane, concentrated, and analyzed by High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][7]

2. Reagents:

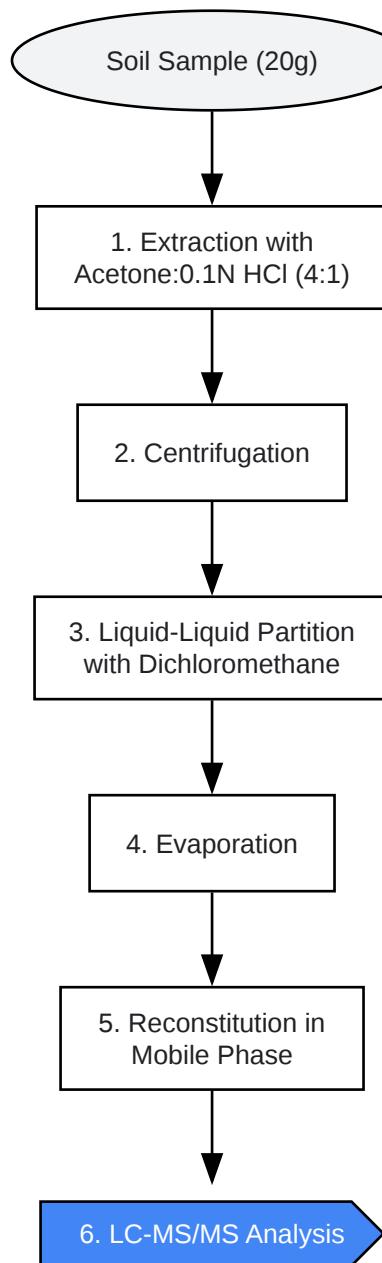
- Acetone, Dichloromethane, Methanol (pesticide quality)
- Formic acid, Hydrochloric acid, Sodium chloride, Sodium sulfate (reagent grade)
- HPLC grade water
- Extraction Solvent: Acetone:0.1 N HCl (4:1, v/v)
- Reconstitution Solvent: 0.05% formic acid in methanol:0.05% formic acid in water (1:1, v/v)
[7]

3. Sample Preparation and Extraction:

- Weigh 20 g of soil into a centrifuge tube.
- Add 50 mL of extraction solvent (Acetone:0.1 N HCl).
- Shake vigorously for 10 minutes.
- Centrifuge at approximately 2000 rpm for 5 minutes.
- Decant the supernatant into a separatory funnel.
- Repeat the extraction with another 25 mL of extraction solvent, combine the supernatants.
- Add 75 mL of 5% aqueous sodium chloride and 50 mL of dichloromethane to the separatory funnel. Shake for 1 minute.
- Allow the layers to separate and drain the lower dichloromethane layer through sodium sulfate.
- Repeat the partition with another 50 mL of dichloromethane.
- Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator.
- Reconstitute the residue in the reconstitution solvent for LC-MS/MS analysis.[\[7\]](#)

4. LC-MS/MS Conditions (Illustrative):

- Instrument: Agilent 1260 HPLC with an API 4000 LC/MS/MS or equivalent.[\[2\]](#)
- Analysis: Multiple Reaction Monitoring (MRM) is used for quantification.



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Figure 3: Analytical workflow for **Flumiclorac**-pentyl ester in soil.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (General Protocol)

This is a general protocol adapted for assaying PPO inhibitors, which can be used to evaluate the activity of **Flumiclorac**-pentyl ester. The assay measures the enzymatic conversion of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).

1. Principle: The activity of PPO is determined by fluorometrically measuring the rate of formation of Proto IX from the non-fluorescent substrate, Protoporphyrinogen IX (Protogen). The inhibitory effect of a compound is quantified by the reduction in this rate.

2. Materials:

- Chloroplasts isolated from a suitable plant source (e.g., spinach).
- Protoporphyrinogen IX (Protogen) substrate (prepared fresh by reducing Proto IX).
- Assay buffer.
- **Flumiclorac**-pentyl ester dissolved in a suitable solvent (e.g., DMSO).
- Microplate reader with fluorescence detection (Excitation ~410 nm, Emission ~640 nm).

3. Procedure:

- Prepare a reaction mixture containing the assay buffer and isolated chloroplasts (enzyme source) in the wells of a microplate.
- Add varying concentrations of **Flumiclorac**-pentyl ester (or other test inhibitors) to the wells. Include a control with no inhibitor.
- Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the Protoporphyrinogen IX substrate.
- Incubate for a specific time (e.g., 30 minutes) in the dark.
- Measure the fluorescence of the produced Proto IX using the microplate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Herbicultural Efficacy Testing (Greenhouse Bioassay)

This protocol outlines a general procedure for evaluating the post-emergence herbicultural efficacy of **Flumiclorac**-pentyl ester on target weed species.

1. Plant Material:

- Grow target weed species (e.g., cocklebur, ragweed) and a tolerant crop species (e.g., soybean) in pots under controlled greenhouse conditions.

2. Herbicide Application:

- Prepare a stock solution of a formulated **Flumiclorac**-pentyl ester product.
- Create a series of dilutions to test a range of application rates.
- Apply the herbicide solutions as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage).^[12] Include an untreated control group.
- Use a calibrated laboratory sprayer to ensure uniform application.

3. Evaluation:

- Maintain the treated plants in the greenhouse.
- Assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
- Evaluations can include:
 - Visual Injury Ratings: A scale of 0% (no effect) to 100% (plant death).
 - Biomass Reduction: Harvest the above-ground plant material at the end of the experiment, dry it, and weigh it to determine the percent reduction in biomass compared to the untreated control.

Conclusion

Flumiclorac-pentyl ester is a potent herbicide with a specific mode of action targeting the PPO enzyme in plants. Its chemical and physical properties dictate its application and environmental behavior. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its synthesis, analytical determination, and biological activity.

Understanding these technical aspects is essential for its effective and safe use in agriculture and for the development of new herbicidal compounds.

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